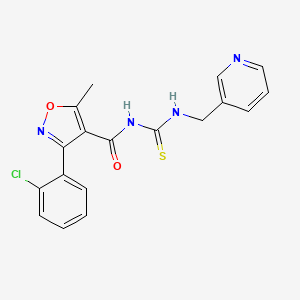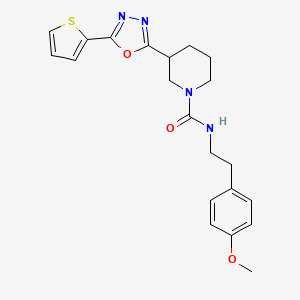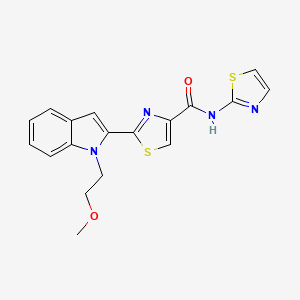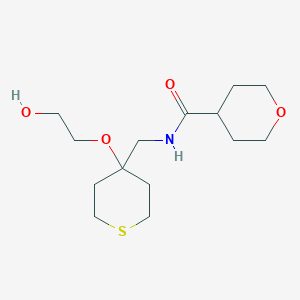
5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of 5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may include optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis efficiently .
Análisis De Reacciones Químicas
5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
5-amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:
5-amino-1-methyl-1H-pyrazole-4-carboxamide: Similar in structure but lacks the N,N-dimethyl groups.
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Contains a propyl group instead of the trimethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-amino-N,N,1-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-9-11(3)6(5)8/h4H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVNESIZUFDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2977965.png)
![N-(3-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2977969.png)


![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)
![1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2977975.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N,N-dimethylacetamide](/img/structure/B2977976.png)

![1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B2977979.png)

![N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2977985.png)


